(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid
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Overview
Description
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is a unique organic compound with a specific stereochemistry, indicated by the (4R) configuration This compound is characterized by the presence of an amino group, a sulfomethylcarbamoyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the sulfomethylcarbamoyl group through a series of reactions involving sulfonation and carbamoylation. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed to make the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfomethylcarbamoyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: The stereoisomer of the target compound.
4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid: Without the specific stereochemistry.
4-amino-4-carbamoylbutanoic acid: Lacking the sulfomethyl group.
Uniqueness
(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a sulfomethylcarbamoyl group. This combination of features makes it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C6H12N2O6S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
(4R)-4-amino-5-oxo-5-(sulfomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O6S/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H,12,13,14)/t4-/m1/s1 |
InChI Key |
LMWMHMYRQVQGDY-SCSAIBSYSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)NCS(=O)(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCS(=O)(=O)O)N |
Origin of Product |
United States |
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